molecular formula C8H9NO3 B1586070 2-Ethoxynicotinic Acid CAS No. 35969-54-1

2-Ethoxynicotinic Acid

Cat. No. B1586070
CAS RN: 35969-54-1
M. Wt: 167.16 g/mol
InChI Key: XCMJQQOMGWGGSI-UHFFFAOYSA-N
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Description

2-Ethoxynicotinic acid (2-ENA) is an organic compound that belongs to the class of compounds known as pyridinecarboxylic acids. It is a derivative of nicotinic acid, which is an important vitamin and is a precursor to the coenzyme, nicotinamide adenine dinucleotide (NAD). 2-ENA has a wide range of applications in scientific research, as it is a valuable tool for studying the effects of nicotinic acid on biochemical and physiological processes.

Scientific Research Applications

One potential application of nicotinic acid, a related compound, is in the production of nipecotic acid. This process involves the oxidation of alcohol and hydrogenation . Nicotinic acid is also used in the production of ionic liquids .

These applications are part of green chemistry and industrial synthesis, focusing on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .

  • Production of Nipecotic Acid

    • Application: Nicotinic acid, a related compound, is used in the production of nipecotic acid. This process involves the oxidation of alcohol and hydrogenation .
  • Production of Ionic Liquids

    • Application: Nicotinic acid is also used in the production of ionic liquids .
  • Synthesis of 2-Substituted Aryl Derivatives

    • Application: A number of 2-substituted aryl derivatives from nicotinic acid were synthesized .
    • Results: 2-Bromo aryl substituents proved their anti-inflammatory and analgesic efficacy .

properties

IUPAC Name

2-ethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMJQQOMGWGGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371293
Record name 2-Ethoxynicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxynicotinic Acid

CAS RN

35969-54-1
Record name 2-Ethoxynicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxypyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of potassium t-butoxide (44.9 g, 0.40 mol) in absolute ethanol (300 mL) was added slowly to a solution of 2-chloronicotinic acid (30 g, 0.19 mol) in ethanol (100 mL), and the reaction heated in a sealed vessel at 170° C. for 20 h. On cooling, the reaction mixture was concentrated under reduced pressure, the residue dissolved in water (200 mL) and acidified to pH 3 with aqueous hydrochloric acid. The aqueous solution was extracted with dichloromethane (4×200 mL), the organic phases combined, dried (Na2SO4) and concentrated under reduced pressure to afford the title compound (27.4 g, 16.4 mmol) as a white solid.
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of potassium ten-butoxide (44.9 g, 0.40 mol) in absolute ethanol (300 ml) was added slowly to a solution of 2-chloronicotinic acid (30 g, 0.19 mol) in ethanol (100 ml), and the reaction heated in a sealed vessel at 170° C. for 20 hours. The solvent was removed under reduced pressure, the residue dissolved in water (200 ml) and acidified to pH 3 with aqueous hydrochloric acid. The aqueous solution was extracted with dichloromethane (4×200 ml), the combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure to afford the title compound as a white solid (27.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butoxide
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of potassium t-butoxide (44.9 g, 0.40 mol) in absolute ethanol (300 ml) was added slowly to a solution of 2-chloronicotinic acid (30 g, 0.19 mol) in absolute ethanol (100 ml) and the reaction mixture heated in a sealed vessel at 170° C. for 20 hours, then allowed to cool. The resulting mixture was evaporated under reduced pressure, the residue dissolved in water (200 ml) and the solution acidified to pH 3 with hydrochloric acid and extracted with dichloromethane (4×200 ml). The combined extracts were dried (Na2SO4) and evaporated under reduced pressure to give the title compound (27.4 g, 41%) as a white solid. δ (CDCl3): 1.53 (3H, t), 4.69 (2H, q), 7.13 (1H, m), 8.37 (1H, d), 8.48 (1H, d).
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
41%

Synthesis routes and methods IV

Procedure details

A solution of sodium ethoxide (14.2 mL) was added to a solution of 2-chloronicotinic acid (2.00 g) in ethanol (13 mL). The mixture was heated in a sealed vessel at 170° C. for 2 days. After cooling, the mixture was concentrated in vacuo and the residue taken in water and acidified with hydrochloric acid to pH 3. The precipitated solids were collected by filtration and washed with water to obtain the title compound (1.32 g) having the following physical data.
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
9
Citations
L Lu, W Jun, W Wei-Ping, Z Xiu-Lan… - Synthesis and Reactivity …, 2014 - Taylor & Francis
… the Cu(II)/phen system leads to the formation of two new complexes, namely [Cu(L1)(phen)(H 2 O) 2 ·NO 3 ] (1) and [Cu(L2)(phen) 2 (H 2 O)·2H 2 O] (2) (HL1 = 2-ethoxynicotinic acid …
Number of citations: 4 www.tandfonline.com
W Jun, W Wei-Ping, L Lu, X Bin - Journal of Molecular Structure, 2013 - Elsevier
Two new complexes, namely {[Cu 2 (L) 3 (bipy) 2 ]·6.87H 2 O·NO 3 } (1) and {[Cu 2 (L) 4 (H 2 O) 2 ]·2H 2 O} (2) (HL=2-ethoxynicotinic acid and bipy=2,2′-bipyridine) have been …
Number of citations: 5 www.sciencedirect.com
W Jun, L Lu, W Wei-Ping, X Bin - Journal of Chemical …, 2013 - journals.sagepub.com
Two new complexes, namely [Cu(L1)(NO 3 )(bipy)] (1) and [Cu 2 (L2) 4 (H 2 O) 2 ] (2) (HL1= 2-ethoxynicotinic acid, HL2= 2-methoxynicotinic acid and bipy=4,4′-bipyridine) have been …
Number of citations: 1 journals.sagepub.com
W Jun, W Wei-Ping, L Lu, Z Li-Ke… - Journal of Chemical …, 2013 - journals.sagepub.com
… With this in mind, we chose 2-ethoxynicotinic acid (HL) as a ligand to construct LMOFs … (2) or Eu (3); HL= 2-ethoxynicotinic acid] were synthesised under hydrothermal conditions and …
Number of citations: 1 journals.sagepub.com
CMN Allerton, CG Barber, KC Beaumont… - Journal of medicinal …, 2006 - ACS Publications
… A Heck reaction between 5-bromo-2-ethoxynicotinic acid 35 and butyl vinyl ether yielded the key methyl ketone intermediate 36 11 (Scheme 4). This was coupled with 4-amino-3-ethyl-…
Number of citations: 44 pubs.acs.org
W Wei-Ping, W Jun, L Lu, X Bin… - Synthesis and Reactivity …, 2016 - Taylor & Francis
… Continuing our research into mixed carboxylate/pyridyl framework systems, we investigated the preparation and structure of materials containing the tensional 2-ethoxynicotinic acid. …
Number of citations: 2 www.tandfonline.com
A Casimiro-Garcia, DW Piotrowski… - Journal of Medicinal …, 2014 - ACS Publications
… Combination of 2-methoxynicotinic acid or 2-ethoxynicotinic acid groups with the 4-cyano-3-methylphenyl group led to highly potent MR antagonists (R)-14c and (R)-14g with MR IC 50 …
Number of citations: 24 pubs.acs.org
L Lu, J Wang, Y Wu, WP Wu, B Xie - Координационная химия, 2017 - elibrary.ru
… Continuing our research into mixed carboxylate- pyridyl framework systems, we have investigated the preparation and structure of materials containing the 2-ethoxynicotinic acid [13, 14]…
Number of citations: 0 elibrary.ru
S Henry - 2019 - deepblue.lib.umich.edu
Opioids have been used since antiquity for their ability to treat chronic and severe pain. However, their potent analgesic activity comes with severe side effects, including dependence, …
Number of citations: 0 deepblue.lib.umich.edu

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